2-(tert-Butoxy)-1,4-dimethylbenzene
Description
2-(tert-Butoxy)-1,4-dimethylbenzene is an aromatic ether characterized by a benzene ring substituted with a tert-butoxy group (-OC(CH₃)₃) at position 2 and methyl groups (-CH₃) at positions 1 and 4. Its molecular formula is C₁₂H₁₈O, with a molecular weight of 178.27 g/mol. The tert-butoxy group imparts significant steric bulk and moderate electron-donating properties, influencing its physical and chemical behavior. This compound is structurally related to alkylated and alkoxylated benzene derivatives, which are often utilized in organic synthesis, materials science, and industrial applications due to their stability and tunable reactivity .
Properties
Molecular Formula |
C12H18O |
|---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
1,4-dimethyl-2-[(2-methylpropan-2-yl)oxy]benzene |
InChI |
InChI=1S/C12H18O/c1-9-6-7-10(2)11(8-9)13-12(3,4)5/h6-8H,1-5H3 |
InChI Key |
YXFRPEKYFNCBQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxy)-1,4-dimethylbenzene typically involves the alkylation of 1,4-dimethylbenzene (p-xylene) with tert-butyl alcohol in the presence of an acid catalyst. The reaction proceeds as follows:
Starting Materials: 1,4-dimethylbenzene and tert-butyl alcohol.
Catalyst: A strong acid such as sulfuric acid or hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the formation of the tert-butoxy group.
Industrial Production Methods
In an industrial setting, the production of 2-(tert-Butoxy)-1,4-dimethylbenzene can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxy)-1,4-dimethylbenzene can undergo various chemical reactions, including:
Oxidation: The tert-butoxy group can be oxidized to form tert-butyl hydroperoxide.
Reduction: The compound can be reduced to form 1,4-dimethylbenzene.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions can be carried out using nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: tert-Butyl hydroperoxide.
Reduction: 1,4-dimethylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(tert-Butoxy)-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving tert-butyl groups.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(tert-Butoxy)-1,4-dimethylbenzene exerts its effects involves the interaction of the tert-butoxy group with various molecular targets. The tert-butoxy group is known to be a bulky electron-donating group, which can influence the reactivity and stability of the compound. In chemical reactions, the tert-butoxy group can stabilize transition states and intermediates, leading to more efficient and selective transformations .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 2-(tert-Butoxy)-1,4-dimethylbenzene and its analogs:
Steric and Electronic Effects
- Steric Bulk : The tert-butoxy group in 2-(tert-Butoxy)-1,4-dimethylbenzene creates significant steric hindrance, reducing reactivity in nucleophilic or electrophilic reactions compared to smaller substituents like methoxy (-OCH₃) .
- Electronic Effects: Methoxy groups are stronger electron donors than tert-butoxy due to the oxygen's lone pairs being less shielded. This difference influences resonance stabilization and reaction pathways .
Physical Properties
- Solubility: The tert-butoxy group reduces polarity compared to methoxy analogs, leading to lower solubility in polar solvents (e.g., water) but higher compatibility with nonpolar matrices .
- Crystal Packing : Bulky substituents like tert-butoxy disrupt π-π stacking interactions, whereas compounds with linear chains (e.g., 2-[4-(2,6-Dimethoxyphenyl)butyl]-...) exhibit ordered fishbone packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
